4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine
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Overview
Description
4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents under controlled conditions . For instance, the condensation of aniline with acetophenone in the presence of a zeolite catalyst can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with varying degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products Formed
Scientific Research Applications
4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- 4-Methoxy-6-methyl-1,3,5-triazine-2-amine
- 5,6,7,8-Tetrahydroquinolin-2-amine
Comparison
Compared to similar compounds, 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methyl-5,6,7,8-tetrahydroquinolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCUFPWLSHCPCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618625 |
Source
|
Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-21-6 |
Source
|
Record name | 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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